N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-A]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyridines.
Scientific Research Applications
N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(Tert-butyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridin-3-amine
- N-(Tert-butyl)-2-(4-fluorophenyl)imidazo[1,2-A]pyridin-3-amine
- N-(Tert-butyl)-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine
Uniqueness
N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H18ClN3 |
---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H18ClN3/c1-17(2,3)20-16-15(12-7-9-13(18)10-8-12)19-14-6-4-5-11-21(14)16/h4-11,20H,1-3H3 |
InChI Key |
TWNBHABRJGLRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.